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Compound of Interest

Compound Name: Mazisotine

Cat. No.: B6153141 Get Quote

Abstract: In the quest for potent, non-addictive alternatives to opioid analgesics, Mazisotine
(also known as LY3556050 or CNTX-0290) has emerged as a significant compound of interest.

This small molecule is a selective agonist of the somatostatin receptor type 4 (SSTR4), a G-

protein coupled receptor implicated in the modulation of pain signaling in the peripheral

nervous system. This technical guide provides a comprehensive overview of Mazisotine,

detailing its mechanism of action, preclinical and clinical evidence for its analgesic efficacy,

pharmacokinetic profile, and safety data. The information is intended for researchers,

scientists, and drug development professionals, with a focus on quantitative data, experimental

methodologies, and the underlying signaling pathways. Despite showing promise in treating

diabetic peripheral neuropathic pain, its development for pain indications has been halted,

offering valuable insights into the challenges of translating preclinical findings to broader clinical

success.

Introduction
The ongoing opioid crisis has underscored the urgent need for novel, non-opioid analgesics

with favorable safety and dependency profiles. Mazisotine, a synthetic, non-peptide small

molecule, represents a targeted approach to pain management by selectively activating the

SSTR4 receptor.[1] This receptor is expressed in peripheral sensory neurons and is a key

target for antinociception.[1] Initially developed by Centrexion Therapeutics as CNTX-0290 and

later licensed by Eli Lilly and Company, Mazisotine has been evaluated in Phase 1 and Phase

2 clinical trials for various chronic pain conditions.[2][3]
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Mechanism of Action and Signaling Pathway
Mazisotine exerts its analgesic effect by acting as a selective agonist at the SSTR4 receptor,

which is coupled to the inhibitory G-protein, Gαi. The binding of Mazisotine to SSTR4 on

dorsal root ganglion (DRG) neurons initiates a signaling cascade that ultimately reduces

neuronal excitability and nociceptive transmission. This is achieved through several key

downstream effects:

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ

subunit, dissociated from the activated G-protein, directly gates GIRK channels, leading to

an efflux of potassium ions (K+). This results in hyperpolarization of the neuronal membrane,

making it more difficult for the neuron to reach the threshold for firing an action potential.

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The signaling cascade also leads to

the inhibition of N-type and P/Q-type voltage-gated calcium channels. This reduction in

calcium (Ca2+) influx at the presynaptic terminal diminishes the release of excitatory

neurotransmitters, such as glutamate and Substance P, into the synapse.

Modulation of Transient Receptor Potential (TRP) Channels: SSTR4 activation has been

shown to inhibit the activity of pronociceptive channels like TRPV1 and TRPA1, further

reducing the neuron's response to painful stimuli.[2]

This multi-faceted mechanism, often described as a "'master control' switch," effectively

dampens the transmission of pain signals from the periphery to the central nervous system.[2]
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Figure 1: Mazisotine's SSTR4-mediated signaling cascade in sensory neurons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b6153141?utm_src=pdf-body-img
https://www.benchchem.com/product/b6153141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6153141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Evidence of Analgesic Efficacy
While specific quantitative data from preclinical studies on Mazisotine (CNTX-0290) are not

publicly available in detail, press releases from Centrexion Therapeutics have stated that the

compound has "shown activity in every chronic pain model it has been tested in and shows

promise for treating a wide variety of chronic pain conditions".[2] These models typically include

assessments of inflammatory, neuropathic, and mixed pain states.

Table 1: Preclinical Analgesic Activity of SSTR4 Agonists (Representative Data)

Model Species Compound Dose Range
Efficacy
Metric

Compariso
n to
Control/Sta
ndard

Neuropathi
c Pain
(Partial
Sciatic
Nerve
Ligation)

Mouse

Pyrrolo-
pyrimidine
SSTR4
agonists

100-500
µg/kg (oral)

65-80%
anti-
hyperalgesi
c effect

N/A

Postoperative

Pain
Mouse

Consomatin

Fj1 (venom

peptide)

N/A

Analgesic

effect

observed

N/A

| Neuropathic Pain | Mouse | Consomatin Fj1 (venom peptide) | N/A | Analgesic effect observed

| N/A |

Note: Data in this table is based on other SSTR4 agonists and is intended to be representative

of the target's potential. Specific data for Mazisotine is not available.

Experimental Protocols: Key Preclinical Assays
The evaluation of analgesic compounds like Mazisotine in preclinical settings relies on

standardized models of pain in rodents.
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Von Frey Test for Mechanical Allodynia: This assay measures the withdrawal threshold to a

non-noxious mechanical stimulus, indicating mechanical sensitivity.

Habituation: Rodents are placed in individual chambers on an elevated mesh floor and

allowed to acclimate for at least 30 minutes.

Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar

surface of the hind paw.

Threshold Determination: The "up-down" method is commonly used. A filament is applied,

and if a withdrawal response is observed, a weaker filament is used next. If no response

occurs, a stronger filament is used. This continues until the 50% withdrawal threshold is

calculated.

Data Analysis: The 50% withdrawal threshold in grams is determined, with an increase in the

threshold indicating an analgesic effect.

Formalin Test for Inflammatory Pain: This model assesses the response to a persistent,

localized inflammatory pain stimulus.

Habituation: Animals are placed in an observation chamber and allowed to acclimate.

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the

plantar surface of a hind paw.

Observation: The animal's behavior is observed for a period of up to 60 minutes. The time

spent licking, biting, or flinching the injected paw is recorded.

Phases of Pain: The response occurs in two distinct phases: Phase 1 (acute, neurogenic

pain) within the first 5 minutes, and Phase 2 (inflammatory pain) from approximately 15 to 60

minutes.

Data Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates

an analgesic effect.
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Administer Compound
(Mazisotine vs. Vehicle)

Post-Dose Testing
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Figure 2: A typical experimental workflow for preclinical analgesic testing.

Pharmacokinetics and Metabolism
Phase 1 clinical trials of Mazisotine (as CNTX-0290) in healthy volunteers, including elderly

subjects, demonstrated that the compound was well-tolerated and well-absorbed after oral

administration, with good pharmacokinetics.[4] Notably, there was no reported food effect on its

absorption.[4] However, specific quantitative pharmacokinetic parameters from these studies

are not publicly available. A Phase 2 study in patients with diabetic peripheral neuropathic pain

revealed a drug-drug interaction with metformin, which necessitated limiting the daily dose of

metformin for study participants.[5]

Table 2: Pharmacokinetic Parameters of Mazisotine

Parameter Species Dose Value

Tmax (Time to
Maximum
Concentration)

Human N/A
Data not publicly
available

Cmax (Maximum

Concentration)
Human N/A

Data not publicly

available

Half-life (t½) Human N/A
Data not publicly

available

| Bioavailability | Human | N/A | Data not publicly available |

Safety and Tolerability Profile
Across its clinical development, Mazisotine has generally been reported as safe and well-

tolerated. The most common treatment-emergent adverse events (TEAEs) observed in Phase

2 studies were mild to moderate in severity.

Table 3: Summary of Common Treatment-Emergent Adverse Events (TEAEs) for Mazisotine
(600 mg BID)
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Adverse Event Severity

Constipation Mild to Moderate

Nausea Mild to Moderate

Dizziness Mild to Moderate

Fatigue Mild to Moderate

Headache Mild to Moderate

| Diarrhea | Mild to Moderate |

Source: Data from Phase 2 studies in osteoarthritis, chronic low back pain, and diabetic

peripheral neuropathic pain.[5]

In the study on diabetic peripheral neuropathic pain, discontinuations due to adverse events

were numerically higher in the Mazisotine group compared to placebo, driven by nausea,

constipation, and diarrhea.[6]

Clinical Development and Outcomes
Mazisotine has been evaluated in a master protocol for chronic pain, with specific Phase 2

studies targeting different pain populations. The results have been mixed, highlighting the

compound's potential in a specific type of neuropathic pain while failing to show efficacy in

others.

Table 4: Overview of Phase 2 Clinical Trials for Mazisotine (LY3556050)
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Indication NCT Identifier Dose Key Outcomes Status

Diabetic
Peripheral
Neuropathic
Pain (DPNP)

NCT04707157
Up to 600 mg
BID

Statistically

significant

improvement in
mean change
in Average
Pain Intensity
(API) from
baseline at
Week 8 vs.
placebo.[5]

Completed

Osteoarthritis

(Knee)
NCT04627038 600 mg BID

No statistical

evidence of

superiority to

placebo in

relieving pain.[5]

Completed

| Chronic Low Back Pain (CLBP) | NCT04874636 | 600 mg BID | No statistical evidence of

superiority to placebo in relieving pain.[5] | Completed |

Experimental Protocol: Phase 2 Study in Diabetic
Peripheral Neuropathic Pain (NCT04707157)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]

Participant Population: Adults with a diagnosis of Type 1 or Type 2 diabetes and a history of

daily, symmetrical neuropathic pain in the feet.[6]

Intervention: Participants were randomized (2:1) to receive either Mazisotine or a matching

placebo. The Mazisotine dose was titrated from 200 mg twice daily (BID) up to a maximum

of 600 mg BID based on individual tolerability.[6]

Primary Endpoint: The primary efficacy measure was the mean change from baseline to

Week 8 in the Average Pain Intensity (API) score, as measured by a 0-10 Numerical Rating

Scale (NRS).[6][7]
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Statistical Analysis: A Bayesian mixed model for repeated measures (MMRM) was used to

analyze the primary endpoint.[6]

Future Directions and Conclusion
The clinical development journey of Mazisotine offers a compelling case study in modern

analgesic research. While the selective activation of SSTR4 receptors showed clear promise in

preclinical models and ultimately demonstrated efficacy in a specific, challenging neuropathic

pain condition (DPNP), it failed to translate to broader efficacy in nociceptive and mixed pain

states like osteoarthritis and chronic low back pain.[5]

In August 2025, Eli Lilly removed Mazisotine from its development pipeline for pain.[8] This

decision, despite the positive DPNP data, likely reflects a strategic assessment of the

compound's overall potential in a complex and heterogeneous chronic pain market.

For researchers and drug developers, the story of Mazisotine provides several key takeaways:

Target Validation: The SSTR4 receptor remains a viable and interesting target for non-opioid

analgesia, particularly for neuropathic pain states. The positive DPNP results validate the

underlying mechanism in humans.

Pain Phenotyping: The divergent outcomes in different pain conditions underscore the critical

importance of patient stratification and targeting specific pain phenotypes. A mechanism that

is effective for neuropathic pain may not be for nociceptive or inflammatory pain.

Translational Challenges: The difficulty in translating broad preclinical efficacy into successful

outcomes across multiple clinical pain indications remains a significant hurdle in analgesic

drug development.

While Mazisotine itself may not proceed as a pain therapeutic, the knowledge gained from its

development—from its specific mechanism of action to its differential efficacy in clinical trials—

provides a valuable foundation for future research into SSTR4 agonists and other novel non-

opioid analgesic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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